In-Depth Technical Guide: 3-Methyl-5-phenylpyridazine (CAS 184021-10-1)
In-Depth Technical Guide: 3-Methyl-5-phenylpyridazine (CAS 184021-10-1)
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Executive Summary: The Privileged Pyridazine Scaffold
3-Methyl-5-phenylpyridazine (CAS 184021-10-1 ) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive agrochemicals. Unlike ubiquitous pyridine analogs, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically, a lower pKa (approx. 2.3) and higher polarity—making it an excellent bioisostere for phenyl rings or other heteroaromatics in kinase inhibitors and GPCR ligands.
This guide serves as a definitive technical resource for researchers utilizing CAS 184021-10-1. It moves beyond basic catalog data to explore the mechanistic synthesis , structural utility , and handling protocols required for high-level medicinal chemistry campaigns.
Chemical Profile & Physicochemical Properties[2][3][4][5]
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in cross-coupling reactions and biological assays.
| Property | Data | Note |
| IUPAC Name | 3-Methyl-5-phenylpyridazine | |
| CAS Number | 184021-10-1 | Distinct from 3-methyl-5-pyrazolone analogs.[1][2] |
| Molecular Formula | C₁₁H₁₀N₂ | |
| Molecular Weight | 170.21 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| SMILES | CC1=CC(=CN=N1)C2=CC=CC=C2 | Useful for cheminformatics docking. |
| LogP (Predicted) | ~2.5 | Moderate lipophilicity; good membrane permeability. |
| pKa (Conjugate Acid) | ~2.33 | Weak base; protonates only in strong acid. |
| H-Bond Acceptors | 2 (N1, N2) | Critical for active site binding (e.g., hinge regions). |
| Appearance | Off-white to pale yellow solid |
Mechanistic Synthesis Protocols
While simple pyridazines are commercially available, the specific 3,5-disubstitution pattern of CAS 184021-10-1 requires precise synthetic control to avoid regioisomeric mixtures (e.g., 3-methyl-4-phenyl isomers).
Protocol A: Rhodium-Catalyzed Reductive Cross-Aldolization (High Precision)
This advanced method, developed by the Krische group, allows for the regiospecific construction of the pyridazine core from simple precursors (acrolein and phenylglyoxal) under mild conditions. It avoids the harsh conditions of classical hydrazine condensations.
Mechanism:
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Enal Hydrogenation: A Rhodium(I) catalyst hydrogenates acrolein to generate a transient metallo-aldehyde enolate.
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Cross-Aldol: This nucleophilic enolate attacks the highly electrophilic aldehyde of phenylglyoxal.
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Cyclocondensation: Addition of hydrazine promotes rapid cyclization and dehydration to form the aromatic pyridazine ring.
Experimental Workflow
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Reagents:
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Step-by-Step Procedure:
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Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve [Rh(COD)₂]OTf and PPh₃ in anhydrous DCE. Stir for 10 minutes to form the active catalytic species.
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Reactant Addition: Add phenylglyoxal (1.0 equiv) to the mixture. Purge the flask with H₂ gas (balloon pressure is sufficient).
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Slow Addition: Slowly inject acrolein (2.0 equiv) over 2 hours while maintaining the H₂ atmosphere at room temperature. Note: Slow addition prevents acrolein polymerization.
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Monitoring: Monitor consumption of phenylglyoxal by TLC.
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Cyclization: Once the aldol adduct is formed, vent the H₂ and add a solution of hydrazine monohydrate (2.0 equiv) in methanol.
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Workup: Stir for 30 minutes. The mixture will darken as the aromatic ring forms. Concentrate in vacuo and purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexanes gradient).
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Yield Expectation: 60–75% isolated yield.
Protocol B: Suzuki-Miyaura Cross-Coupling (Industrial Scale)
For larger scale preparation where starting materials are available, cross-coupling is preferred.
Reaction: 3-Chloro-5-methylpyridazine + Phenylboronic Acid → 3-Methyl-5-phenylpyridazine
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Reagents: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).
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Conditions: Heat at 90°C for 4–6 hours under N₂.
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Purification: Standard aqueous workup followed by crystallization from ethanol.
Visualization: Synthesis & Pharmacophore
Figure 1: Mechanistic pathway for the Rh-catalyzed synthesis of 3-Methyl-5-phenylpyridazine via metallo-aldehyde enolates.
Applications in Drug Discovery[2][3][8][9]
Fragment-Based Drug Discovery (FBDD)
CAS 184021-10-1 is classified as a "Fragment" molecule. In FBDD, low molecular weight (<200 Da) compounds are screened against biological targets (like kinases or proteases) to find weak binders that can be "grown" into potent drugs.
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Binding Mode: The pyridazine nitrogens (N1, N2) act as Hydrogen Bond Acceptors . The phenyl ring provides Hydrophobic Interactions or Pi-Pi Stacking .
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Vector Growth: The methyl group at C3 provides a synthetic handle. It can be oxidized to an aldehyde or acid, or brominated (radical bromination) to allow for further chain extension.
Kinase Inhibition Scaffold
Pyridazines are bioisosteres of pyrimidines and pyridines, common scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
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Advantage: The 1,2-diazine placement alters the electronic distribution compared to 1,3-diazines (pyrimidines), often improving metabolic stability or selectivity profiles.
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Derivatization: The C3-methyl group is often modified to introduce solubilizing groups (e.g., piperazines) essential for oral bioavailability.
Agrochemicals
Substituted phenyl-pyridazines have demonstrated herbicidal activity, particularly as inhibitors of phytoene desaturase (PDS) or auxin transport. The 3-methyl-5-phenyl motif is often a core structural element in these developmental herbicides.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle the solid powder inside a chemical fume hood to prevent inhalation of dust.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) if storing for long periods, as pyridazines can slowly oxidize or absorb moisture.
References
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Rh-Catalyzed Synthesis: Kong, J. R., & Krische, M. J. (2006). Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization with Glyoxal Partners As Applied to the Synthesis of 3,5-Disubstituted Pyridazines. The Journal of Organic Chemistry, 71(5).
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Chemical Identity: PubChem. 3-Methyl-5-phenylpyridazine (CAS 184021-10-1). National Library of Medicine.
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FBDD Applications: TargetMol. 3-Methyl-5-phenylpyridazine: Fragment Library.
- General Pyridazine Chemistry: Tiwari, A. et al. (2012). Pyridazine: A Privileged Scaffold in Medicinal Chemistry. Chemical Biology & Drug Design. (Contextual grounding for scaffold utility).
